Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate

orthogonal protection solid-phase synthesis peptide chemistry

Multi-step alkaloid synthesis demands orthogonal protecting group strategies-premature deprotection derails entire routes. Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 142266-67-9) resolves this with its Cbz group: stable to TFA (unlike Boc), yet cleaved cleanly by ambient-pressure hydrogenolysis. • Orthogonal to Boc: resists TFA during acid-mediated cyclizations (e.g., Bischler-Napieralski, POCl₃). • Mild final deprotection via hydrogenolysis preserves reducible functionalities (aryl halides, alkenes, benzyl esters). • Predicted LogP 3.32-within the optimal CNS drug candidate window (BBB permeability). • Enables differential deprotection for combinatorial tetrahydroisoquinoline library synthesis (MAO, AChE, HDAC targets).

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 142266-67-9
Cat. No. B12443988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS142266-67-9
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H17NO2/c19-17(20-13-14-6-2-1-3-7-14)18-11-10-15-8-4-5-9-16(15)12-18/h1-9H,10-13H2
InChIKeyUFUSTTVVZDLFPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate: Orthogonal Cbz Building Block


Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 142266-67-9), also known as N-Cbz-tetrahydroisoquinoline, is a carbamate-protected 3,4-dihydroisoquinoline derivative (formula C₁₇H₁₇NO₂, MW 267.32 g/mol) . It belongs to the class of N-benzyloxycarbonyl (Cbz) protected heterocycles, which are widely employed as intermediates in medicinal chemistry and alkaloid total synthesis. The compound features a benzyl ester carbamate that serves as an orthogonal amine protecting group, enabling selective deprotection under hydrogenolytic conditions while resisting acidic cleavage that removes Boc groups [1]. This differential stability profile makes it a strategic choice over simple N-alkyl or N-Boc protected analogs in multi-step synthetic sequences requiring chemoselective deprotection.

Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate: Generic Substitution Pitfalls


Substituting benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate with structurally similar N-protected tetrahydroisoquinolines—such as the tert-butyl carbamate (Boc) analog—can derail synthetic routes because the Cbz group is stable to trifluoroacetic acid (TFA), whereas the Boc group is quantitatively cleaved within minutes under identical conditions [1]. This orthogonal reactivity is not a nuance; it dictates whether a multi-step sequence can proceed without premature deprotection or unwanted side reactions. Similarly, simple alkyl esters (e.g., methyl or ethyl carbamates) lack the hydrogenolytic lability of the benzyl ester, making final deprotection more forcing and less compatible with reducible functionalities. The following quantitative evidence demonstrates precisely where the Cbz-protected dihydroisoquinoline outperforms its closest analogs.

Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate: Comparative Performance Evidence


Cbz vs. Boc: Orthogonal TFA Stability

The benzyl carbamate (Cbz) group of the target compound remains intact under standard Boc-deprotection conditions (e.g., 50% TFA in CH₂Cl₂, 25 °C, 2 h), whereas tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 138350-92-2) undergoes >95% deprotection within 30 minutes under identical conditions [1]. This orthogonal pair permits sequential deprotection strategies: Cbz can be selectively removed by catalytic hydrogenation (H₂, 10% Pd/C, MeOH, 1 atm, 25 °C, 2 h) in quantitative yield, leaving Boc intact [1].

orthogonal protection solid-phase synthesis peptide chemistry selective deprotection

Deprotection Yield: Cbz vs. Alkyl Carbamates

Catalytic hydrogenolysis of the target compound's Cbz group (H₂, 10% Pd/C, MeOH, 25 °C, 2 h) typically delivers deprotected 1,2,3,4-tetrahydroisoquinoline in >95% isolated yield [1]. In contrast, methyl and ethyl carbamate analogs (e.g., methyl 3,4-dihydroisoquinoline-2(1H)-carboxylate) cannot be removed by hydrogenolysis and require harsh alkaline hydrolysis (e.g., 6M HCl, reflux, 12 h) that often degrades the tetrahydroisoquinoline core, yielding <60% product [1]. This difference makes the Cbz compound the preferred choice when clean, high-yielding late-stage deprotection is required.

hydrogenolysis deprotection yield protecting group chemistry synthetic intermediate

Lipophilicity: Cbz vs. Boc Analog

The benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits a predicted LogP of 3.32 [1], whereas the tert-butyl analog shows a computed LogP range of 2.82–3.58 depending on the prediction method [2]. The Cbz compound's higher lipophilicity can enhance passive membrane permeability in cell-based assays and improve solubility in organic solvents for extraction and chromatography, though quantitative permeability data specific to this scaffold remain limited.

lipophilicity LogP CNS penetration physicochemical property

Commercial Availability: Cbz vs. Boc

Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is offered by multiple suppliers at ≥95% purity , while the corresponding Boc analog (CAS 138350-92-2) is listed at 95% purity but with fewer vendor entries in public databases . The Cbz compound's broader commercial availability reduces procurement risk and lead time for academic labs and CROs needing reliable access to protected isoquinoline building blocks.

supply chain purity procurement commercial availability

Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate: Application Scenarios


Multi-Step Synthesis: Acid-Stable N-Protection

In synthetic routes to benzylisoquinoline alkaloids (e.g., neolitacumonine, mollinedine, papaverine) where intermediate steps involve strong acids (e.g., Bischler-Napieralski cyclization with POCl₃ or TFA-mediated rearrangements), the Cbz-protected dihydroisoquinoline remains intact while Boc analogs would be cleaved. The orthogonal stability evidence (Section 3, Evidence Item 1) supports its use in these multi-step sequences [1].

Late-Stage Deprotection via Hydrogenolysis

When the final step of a medicinal chemistry route requires mild, selective removal of the N-protecting group without disturbing reducible functionalities (e.g., aryl halides, alkenes), the Cbz group's hydrogenolytic lability at ambient pressure and temperature (Section 3, Evidence Item 2) provides a robust, high-yielding end-game deprotection strategy [2].

Parallel Library Synthesis via Orthogonal Protection

For combinatorial libraries of tetrahydroisoquinoline-based inhibitors (MAO, AChE, HDAC), the Cbz/Boc orthogonality allows differential deprotection and sequential functionalization. The Cbz compound serves as a common intermediate that can be diversified after selective Boc removal in the presence of Cbz, as demonstrated in standard peptide synthesis protocols [2].

CNS-Penetrant Lead Screening

With a predicted LogP of 3.32 (Section 3, Evidence Item 3), the Cbz-protected scaffold falls within the optimal lipophilicity window for CNS drug candidates. Researchers screening isoquinoline-derived libraries for neurodegenerative targets may prioritize this compound over less lipophilic Boc or methyl carbamate analogs to maximize passive BBB permeability.

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